2-(Dipentylcarbamoyl)benzoic acid
Description
2-(Dipentylcarbamoyl)benzoic acid is a benzoic acid derivative functionalized with a dipentylcarbamoyl group at the ortho position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity due to the branched pentyl chains, which influence solubility, membrane permeability, and interaction with biological targets. These analogs highlight the role of alkyl chain length and branching in modulating chemical behavior.
Properties
IUPAC Name |
2-(dipentylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-5-9-13-19(14-10-6-4-2)17(20)15-11-7-8-12-16(15)18(21)22/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCITXZGUNCWKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipentylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dipentylamine under specific conditions. One common method includes the acylation of benzoic acid with dipentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-(Dipentylcarbamoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dipentylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Dipentylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dipentylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(Dipentylcarbamoyl)benzoic acid with key analogs:
Key Observations :
- Alkyl Chain Impact: Longer alkyl chains (e.g., pentyl vs. For example, 2-(dibutylcarbamoyl)benzoic acid has a LogP of 3.42 , suggesting 2-(dipentylcarbamoyl)benzoic acid would have a higher LogP.
- Branching Effects : Branched chains (e.g., 2,2-dimethylpropyl in ) reduce molecular weight compared to linear analogs, possibly improving metabolic stability.
- Functional Group Influence : The carbamoyl group enhances hydrogen-bonding capacity (PSA = 57.61 for dibutyl analog ), affecting receptor binding.
Extraction and Diffusivity
Benzoic acid derivatives exhibit varying extraction efficiencies based on substituents. For instance:
- Extraction Rates : Benzoic acid derivatives with hydrophobic groups (e.g., dipentylcarbamoyl) are extracted rapidly in emulsion liquid membranes due to high distribution coefficients (e.g., >98% extraction for benzoic acid in <5 minutes ).
- Diffusivity: Mobility in membrane phases follows benzoic acid > acetic acid > phenol . Longer alkyl chains may slow diffusivity despite higher extraction rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
